molecular formula C10H9F3N2 B12953387 (2-(Trifluoromethyl)-1H-indol-6-yl)methanamine

(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine

Katalognummer: B12953387
Molekulargewicht: 214.19 g/mol
InChI-Schlüssel: AADKDHNCWWMBMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in various fields such as medicine, agriculture, and materials science. The trifluoromethyl group (-CF3) is a functional group that enhances the polarity, stability, and lipophilicity of the compound, making it valuable in pharmaceuticals and other applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing (2-(Trifluoromethyl)-1H-indol-6-yl)methanamine involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the C2 position of indoles under mild conditions . The reaction typically involves the use of a radical intermediate and can yield the desired product in significant quantities.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred to ensure scalability and sustainability. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups to the indole ring, enhancing its bioactivity and application potential .

Wissenschaftliche Forschungsanwendungen

(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-(Trifluoromethyl)-1H-indol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, increasing its efficacy. The compound may inhibit or activate specific pathways, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Trifluoromethyl-1H-indole): Similar in structure but lacks the methanamine group.

    (6-Trifluoromethyl-1H-indole): The trifluoromethyl group is positioned differently on the indole ring.

    (2-(Trifluoromethyl)-1H-indol-3-yl)methanamine: Similar structure with the trifluoromethyl group at the C3 position.

Uniqueness

(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine is unique due to the specific positioning of the trifluoromethyl group and the methanamine group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H9F3N2

Molekulargewicht

214.19 g/mol

IUPAC-Name

[2-(trifluoromethyl)-1H-indol-6-yl]methanamine

InChI

InChI=1S/C10H9F3N2/c11-10(12,13)9-4-7-2-1-6(5-14)3-8(7)15-9/h1-4,15H,5,14H2

InChI-Schlüssel

AADKDHNCWWMBMW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1CN)NC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.